molecular formula C7H6ClNO2 B3351428 Hydroxylamine, O-(3-chlorobenzoyl)- CAS No. 35657-38-6

Hydroxylamine, O-(3-chlorobenzoyl)-

Cat. No.: B3351428
CAS No.: 35657-38-6
M. Wt: 171.58 g/mol
InChI Key: ZYWMZIKPLBKGPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxylamine derivatives involves various methods. One such method involves the use of choline peroxydisulfate, an oxidizing task-specific ionic liquid, which enables the preparation of N,N-disubstituted hydroxylamines from secondary amines . Another method involves the electrolytic reduction of nitric acid to produce hydroxylamine hydrochloride or sulfate salts .


Chemical Reactions Analysis

O-Benzoylhydroxylamines have shown remarkable potential as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .

Safety and Hazards

The safety data sheet for hydroxylamine hydrochloride, a related compound, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Similarly, 3-Chlorobenzoyl chloride, another related compound, is also considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

O-Benzoylhydroxylamines, including “Hydroxylamine, O-(3-chlorobenzoyl)-”, have proven to be the best and most widely used electrophilic aminating agents in both academic and industrial research . They have shown remarkable potential in transition metal-catalyzed C–N bond construction, which is an attractive approach for the synthesis of various organic molecules and pharmaceuticals .

Properties

IUPAC Name

amino 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(4-6)7(10)11-9/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWMZIKPLBKGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330097
Record name Hydroxylamine, O-(3-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35657-38-6
Record name Hydroxylamine, O-(3-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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